1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzofuran Moiety: The benzofuran ring is introduced via a cyclization reaction involving a suitable benzofuran precursor.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final step involves coupling the piperidine, benzofuran, and oxadiazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and piperidine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE shares structural similarities with other piperidine, benzofuran, and oxadiazole derivatives.
Examples: Compounds such as [1-(4-fluorobenzyl)piperidin-4-yl]methanol, 3-methyl-1-benzofuran-2-carboxylic acid, and 1,2,4-oxadiazole-5-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its individual components or similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2/c27-21-7-4-6-20(18-21)23-30-26(35-31-23)22-8-5-11-28-24(22)33-15-9-19(10-16-33)25(34)29-12-17-32-13-2-1-3-14-32/h4-8,11,18-19H,1-3,9-10,12-17H2,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNPGLOCCMVHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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